molecular formula C6H8N2O2 B2555732 1-(4-hydroxy-1-methyl-1H-pyrazol-3-yl)ethanone CAS No. 95884-20-1

1-(4-hydroxy-1-methyl-1H-pyrazol-3-yl)ethanone

Cat. No.: B2555732
CAS No.: 95884-20-1
M. Wt: 140.142
InChI Key: VEORKOPYFBOSIB-UHFFFAOYSA-N
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Description

1-(4-Hydroxy-1-methyl-1H-pyrazol-3-yl)ethanone is a heterocyclic organic compound featuring a pyrazole ring substituted with a hydroxy group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-hydroxy-1-methyl-1H-pyrazol-3-yl)ethanone typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 4-hydroxy-3-methylpyrazole with acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures and environmental considerations are also critical in industrial settings to minimize hazardous by-products and ensure worker safety.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Hydroxy-1-methyl-1H-pyrazol-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a corresponding ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of 1-(4-oxo-1-methyl-1H-pyrazol-3-yl)ethanone.

    Reduction: Formation of 1-(4-hydroxy-1-methyl-1H-pyrazol-3-yl)ethanol.

    Substitution: Formation of various substituted pyrazole derivatives depending on the substituent introduced.

Scientific Research Applications

1-(4-Hydroxy-1-methyl-1H-pyrazol-3-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 1-(4-hydroxy-1-methyl-1H-pyrazol-3-yl)ethanone involves its interaction with specific molecular targets. The hydroxy and carbonyl groups can form hydrogen bonds with biological macromolecules, influencing their activity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

    1-(3-Methyl-1H-pyrazol-4-yl)ethanone: Similar structure but lacks the hydroxy group, affecting its reactivity and applications.

    4-Acetyl-5-methylpyrazole: Another pyrazole derivative with different substitution patterns, leading to distinct chemical and biological properties.

Uniqueness: 1-(4-Hydroxy-1-methyl-1H-pyrazol-3-yl)ethanone is unique due to the presence of both hydroxy and carbonyl functional groups on the pyrazole ring

Properties

IUPAC Name

1-(4-hydroxy-1-methylpyrazol-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-4(9)6-5(10)3-8(2)7-6/h3,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEORKOPYFBOSIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NN(C=C1O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95884-20-1
Record name 1-(4-hydroxy-1-methyl-1H-pyrazol-3-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a 40% aqueous solution of glyoxal (7.1 mL, 62 mmol) was added a solution of 2-oxopropanal methylhydrazone (6.17 g, 61.6 mmol) in water (300 mL). The mixture was heated at reflux for 1 hour before cooling to room temperature. The mixture was extracted with CH2Cl2 (4×). The combined organic extracts were dried over NaSO4, filtered, concentrated and purified by CombiFlash (120 g column, 30-40% EtOAc/hexanes gradient) to provide 1-(4-hydroxy-1-methyl-1H-pyrazol-3-yl)ethanone (5.93 g, 69%).
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.1 mL
Type
reactant
Reaction Step One
Name
2-oxopropanal methylhydrazone
Quantity
6.17 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

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